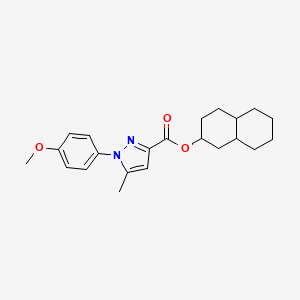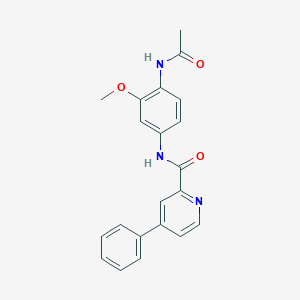![molecular formula C17H15ClN4O B7430339 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide](/img/structure/B7430339.png)
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorine atom and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1-phenylpyrazole-4-carbaldehyde with benzamide in the presence of a suitable catalyst. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
N-(4-Chlorophenyl)benzamide: Shares structural similarities but lacks the pyrazole ring.
Uniqueness
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
4-[(5-chloro-1-phenylpyrazol-4-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-13(11-21-22(16)15-4-2-1-3-5-15)10-20-14-8-6-12(7-9-14)17(19)23/h1-9,11,20H,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAWQOILDSLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CNC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)

![Tert-butyl 4-[[1-(4-bromophenyl)imidazole-4-carbonyl]amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B7430344.png)
![2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide](/img/structure/B7430348.png)
![Methyl 2-methyl-4-[(4-methylthieno[2,3-b]indole-2-carbonyl)amino]benzoate](/img/structure/B7430351.png)
![3-acetamido-N-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyphenyl]pyrrolidine-1-carboxamide](/img/structure/B7430358.png)
